molecular formula C8H5N3O3 B8113705 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No.: B8113705
M. Wt: 191.14 g/mol
InChI Key: ISPZKRNPZRBKCN-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid (CAS 397310-42-8) is a high-purity chemical compound with a molecular formula of C8H5N3O3 and a molecular weight of 191.14 g/mol . It is supplied for research applications, particularly in the field of medicinal chemistry where its core structure serves as a valuable scaffold. Compounds featuring the 4-oxo-1,4-dihydropyridine moiety fused with a pyridazine ring are of significant interest due to their structural analogy to bioactive molecules . Specifically, the β-oxo-β-enamino-carboxylic acid moiety present in this compound is structurally related to the 4-pyridone-3-carboxylic acid pharmacophore found in classical quinolone antibiotics, such as nalidixic acid, which are known DNA gyrase inhibitors . This structural similarity positions this compound as a key intermediate for the synthesis of novel compounds with potential antibacterial properties . Furthermore, pyridazinone-based derivatives, in general, have attracted considerable attention for their broad spectrum of pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, analgesic, neuroprotective, cardiovascular, and anticonvulsant properties . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3H,(H,13,14)(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPZKRNPZRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C(C2=O)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Isoxazole derivatives, such as methyl 2-(isoxazol-5-yl)-3-oxopropanoates, undergo reductive cleavage of the N–O bond in the presence of Mo(CO)₆ and water in acetonitrile. The reaction proceeds via the formation of an enamine intermediate, which cyclizes intramolecularly to yield the pyridone core. Optimal conditions include temperatures of 60–70°C, with higher temperatures (e.g., 85°C) leading to side reactions such as resinification and reduced yields. For example, isoxazole 1g reacts with Mo(CO)₆ at 70°C for 24 hours to produce pyridone 2g in 74% yield, whereas increasing the temperature to 85°C decreases the yield to 42% due to competing decomposition pathways.

Challenges and Optimization

Key challenges include controlling the regioselectivity of cyclization and minimizing deacylation side reactions. The use of stoichiometric water is critical for facilitating the reductive cleavage, while acetonitrile acts as both solvent and proton source. Substitution patterns on the isoxazole ring significantly influence reactivity; electron-withdrawing groups enhance the electrophilicity of the acyl carbon, favoring cyclization over alternative pathways.

Palladium-Catalyzed C–H Carbonylation

Palladium-catalyzed C–H carbonylation represents a versatile route to cyclic anhydrides, which can be hydrolyzed to yield carboxylic acid derivatives such as this compound. This method utilizes Mo(CO)₆ as a solid CO source and a bidentate ligand to enhance catalytic efficiency.

Reaction Protocol

The reaction involves β- or γ-C(sp³)–H activation of free carboxylic acids, followed by carbonylation to form cyclic anhydrides. For instance, treating a substituted carboxylic acid with Pd(OAc)₂, a bidentate ligand (e.g., 2-pyridone), Mo(CO)₆, and AgNO₃ in toluene at 80°C under nitrogen affords the cyclic anhydride intermediate. Subsequent hydrolysis under acidic or basic conditions yields the target carboxylic acid.

Ligand and Oxidant Effects

The bidentate ligand is crucial for stabilizing the palladium catalyst and facilitating CO insertion. Silver nitrate (AgNO₃) serves as a terminal oxidant, enabling turnover of the Pd(II) catalyst. Substrates with bulky substituents exhibit lower reactivity due to steric hindrance during C–H activation.

Comparative Analysis of Preparation Methods

MethodKey ReagentsTemperature RangeYield (%)AdvantagesLimitations
Isoxazole Ring ExpansionMo(CO)₆, H₂O, MeCN60–70°C45–74High regioselectivitySensitive to temperature/resinification
Pd-Catalyzed CarbonylationPd(OAc)₂, Mo(CO)₆, AgNO₃80°C50–70Scalable, versatile substratesRequires specialized ligands
CyclizationLiH, dimethyl oxalate0–40°CN/ASimple workupNot directly validated for target

Mechanistic Insights and Side Reactions

Isoxazole Pathway Side Reactions

Deacylation of enamine intermediates is a major side reaction in the Mo(CO)₆-mediated method. For example, enamine 6 is isolated alongside pyridone 2g , reducing the overall yield . Optimizing the water content and reaction time minimizes this pathway.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as reduced forms, oxidized forms, and substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various biologically active compounds, including:

  • Antifungal Agents : Research indicates that derivatives of this compound can exhibit antifungal activity, making them candidates for developing new antifungal medications. For instance, modifications to the compound's structure have led to enhanced efficacy against specific fungal strains .
  • Antimalarial Compounds : Certain derivatives have shown promise in inhibiting the growth of malaria-causing parasites. The structural modifications allow for increased bioactivity and specificity towards the target organisms .

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Functional Group Modifications : The carboxylic acid group can undergo esterification or amidation to create derivatives with altered biological activities. This versatility is crucial for developing new pharmaceuticals .
  • Synthesis of Heterocycles : It can be utilized to synthesize other heterocyclic compounds through cyclization reactions. This application is particularly valuable in creating complex molecules for drug discovery .

Case Study 1: Antifungal Activity

A study conducted by researchers at a prominent pharmaceutical institute explored the antifungal properties of modified derivatives of this compound. The results indicated that specific structural modifications significantly enhanced antifungal activity against Candida species. The study employed various assays to evaluate the Minimum Inhibitory Concentration (MIC) of the compounds derived from this acid.

Case Study 2: Antimalarial Efficacy

In another investigation, derivatives synthesized from this compound were tested against Plasmodium falciparum. The findings demonstrated that certain derivatives exhibited potent antimalarial effects, with IC50 values comparable to existing treatments. This research highlights the potential of this compound as a scaffold for developing new antimalarial drugs.

Comparison Table of Related Compounds

Compound NameStructureUnique Features
Ethyl 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylateStructureExhibits diverse biological activities; used in similar synthetic pathways.
1-Methyl-4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acidStructurePotential applications in imaging studies due to its modified structure.

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Substituents
7-Chloro-6-fluoro-1-ethyl-...pyridazine-3-carboxylic acid C₁₀H₇ClFN₃O₃ 271.63 1.69 Cl, F, ethyl
4-Oxo-1-propyl-...pyrimidine-2-carboxylic acid C₁₄H₁₃N₃O₃ 287.28 N/A Propyl
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ 162.15 N/A None

Key Findings and Implications

  • Structural Complexity vs.
  • Substituent Effects : Halogens (Cl, F) enhance electrophilicity and binding to hydrophobic enzyme pockets, while alkyl chains (e.g., propyl, ethyl) improve membrane permeability .
  • Synthetic Feasibility: Pyridazine derivatives require multi-step syntheses with moderate yields (e.g., 71–95% for pyrrolo-pyridines ), whereas quinoline analogs are more straightforward .

Biological Activity

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in therapeutic applications, particularly in oncology and antiviral research.

The synthesis of this compound involves multi-step reactions typically starting from pyridazine derivatives. The compound's structure includes a pyridine ring fused with a pyridazine moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In particular, studies suggest that it may target the PIM kinase family, which is often overexpressed in various cancers. Inhibition of PIM kinases can lead to reduced cell survival and proliferation in cancer cell lines such as MCF7 and HCT116 .
  • Case Studies : A study evaluating the cytotoxic effects of similar compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity. For instance, derivatives showed IC50 values ranging from 1.18 to 8.83 µM against different targets .

Antiviral Activity

Recent investigations into the antiviral properties of heterocycles have identified promising candidates for treating viral infections.

  • Target Viruses : Compounds structurally similar to this compound have been evaluated for their efficacy against viruses such as herpes simplex virus (HSV) and other RNA viruses. Preliminary results suggest that these compounds can inhibit viral replication at sub-micromolar concentrations .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Biological Activity Target/Cell Line IC50 (µM) Reference
AnticancerMCF71.18
AnticancerHCT1164.62
AntiviralHSV<0.35
PIM Kinase InhibitionVarious Cancer CellsVaries

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid with high purity?

  • Methodology : Utilize multi-step organic synthesis involving cyclocondensation of pyridazine precursors with carboxylic acid derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to predict intermediate stability . Validate purity via HPLC coupled with UV-Vis spectroscopy, cross-referencing retention times with standards listed in pharmaceutical reference materials (e.g., CAS 72676-96-1) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to analyze aromatic proton environments and carbonyl carbons. IR spectroscopy identifies the carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and dihydropyridazine (N-H bend at ~1550 cm1^{-1}) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9_9H7_7N3_3O3_3, theoretical 205.0485 Da) .

Q. What are the best practices for resolving discrepancies in solubility data across studies?

  • Methodology : Perform systematic solubility assays in buffered solutions (pH 2–10) under controlled temperatures (25°C–40°C). Use comparative analysis frameworks to isolate variables such as ionic strength or solvent polarity . Cross-validate results with computational solubility predictions using COSMO-RS models .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of derivatives targeting heterocyclic drug scaffolds?

  • Methodology : Employ density functional theory (DFT) to calculate transition-state energies for derivatization reactions (e.g., alkylation, fluorination). Combine with machine learning to predict regioselectivity and byproduct formation. Validate with small-scale parallel reactors to test predicted conditions .

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodology : Apply kinetic isotopic effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use in-situ Raman spectroscopy to monitor reaction intermediates. Compare results with analogous pyridazinecarboxylic acids (e.g., CAS 156335-40-9) to identify substituent effects .

Q. How can interdisciplinary approaches enhance understanding of its biological activity?

  • Methodology : Integrate molecular docking (e.g., targeting bacterial gyrase or kinase enzymes) with in vitro assays (MIC testing). Use metabolomics to map cellular responses in bacterial or cancer cell lines. Correlate structural modifications (e.g., halogenation at position 6) with activity trends .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to investigate photodegradation pathways?

  • Methodology : Conduct UV-light exposure studies in quartz reactors, monitoring degradation via LC-MS. Identify photoproducts using tandem MS/MS and compare with computational fragmentation patterns (e.g., m/z 205 → 187 [loss of H2 _2O]). Use quantum yield calculations to quantify degradation rates .

Q. What analytical frameworks resolve contradictions in catalytic activity studies?

  • Methodology : Implement factorial design experiments to isolate catalyst loading, temperature, and solvent effects. Use multivariate regression to model reaction outcomes. Cross-reference with reaction engineering principles (e.g., CRDC subclass RDF2050112 for reactor design) .

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